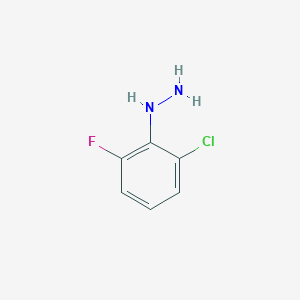

2-Chloro-6-fluorophenylhydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-fluorophenylhydrazine: is an organic compound with the molecular formula C6H6ClFN2 . It is a derivative of phenylhydrazine, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively. This compound is known for its applications in various fields, including pharmaceuticals and materials science, due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorophenylhydrazine typically involves the reaction of 2-Chloro-6-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Chloro-6-fluorobenzaldehyde+Hydrazine hydrate→this compound+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the chlorination of 2-Chloro-6-fluorotoluene followed by oxidation to form 2-Chloro-6-fluorobenzaldehyde, which is then reacted with hydrazine hydrate to yield the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloro-6-fluorophenylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the substituent introduced.

Applications De Recherche Scientifique

2-Chloro-6-fluorophenylhydrazine is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

Mécanisme D'action

The mechanism of action of 2-Chloro-6-fluorophenylhydrazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

- 2-Chloro-6-fluoroaniline

- 2-Chloro-6-fluorobenzaldehyde

- 2-Chloro-6-fluorotoluene

Comparison: 2-Chloro-6-fluorophenylhydrazine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications. For instance, 2-Chloro-6-fluoroaniline is primarily used in the synthesis of dyes and pigments, while 2-Chloro-6-fluorobenzaldehyde is an intermediate in the production of pharmaceuticals .

Activité Biologique

Overview

2-Chloro-6-fluorophenylhydrazine (C6H6ClFN2) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both chlorine and fluorine substituents on the phenyl ring, which may influence its reactivity and interaction with biological targets. The compound exists primarily as a hydrochloride salt, enhancing its solubility and stability for various applications.

- Molecular Formula : C6H6ClFN2

- Molecular Weight : 176.58 g/mol

- IUPAC Name : (2-chloro-6-fluorophenyl)hydrazine; hydrochloride

- CAS Number : 529512-79-6

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluoroaniline with hydrazine hydrate in an acidic medium (usually hydrochloric acid). The reaction conditions are optimized to ensure high yield and purity of the product.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing that it can induce apoptosis (programmed cell death) through the modulation of specific signaling pathways. The compound's ability to interact with DNA and inhibit cancer cell proliferation has been highlighted in several studies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrate that this compound exhibits activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is thought to involve disruption of bacterial cell wall synthesis.

Antimutagenic Effects

The antimutagenic potential of this compound has been assessed using the Ames test, which evaluates mutagenicity in Salmonella typhimurium. Results indicate that this compound can significantly reduce mutagenicity induced by various agents, suggesting a protective role against DNA damage.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on target biomolecules. This interaction can lead to alterations in protein structure and function, affecting cellular processes such as growth and apoptosis. The presence of fluorine enhances lipophilicity, potentially increasing bioavailability and cellular uptake.

Comparative Analysis

| Compound | Anticancer Activity | Antimicrobial Activity | Antimutagenic Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 2-Chlorophenylhydrazine | Moderate | Low | Low |

| 2,6-Dichlorophenylhydrazine | High | Moderate | Moderate |

Case Studies

- Study on Anticancer Activity : A recent study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutics.

- Evaluation of Antimicrobial Properties : In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound demonstrated effective inhibition against several strains of bacteria, including both Gram-positive and Gram-negative species. The study highlighted its potential as a lead compound for developing new antibiotics.

- Assessment of Antimutagenicity : A study utilizing the Ames test showed that this compound effectively reduced mutagenicity induced by sodium azide, reinforcing its potential role in cancer prevention strategies.

Propriétés

IUPAC Name |

(2-chloro-6-fluorophenyl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMWMYHEKGCISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371452 |

Source

|

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-74-1 |

Source

|

| Record name | 2-Chloro-6-fluorophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.